molecular formula C17H11FN2O2S B4553784 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4553784
M. Wt: 326.3 g/mol
InChI Key: YIXRNXQJNUXLCB-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a hybrid heterocyclic compound featuring a 6-fluoro-substituted benzothiazole core linked via a carboxamide bridge to a 3-methylbenzofuran moiety. This structure combines the pharmacophoric features of benzothiazole (known for its role in enzyme inhibition and CNS activity) and benzofuran (associated with antimicrobial and anticonvulsant properties).

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2S/c1-9-11-4-2-3-5-13(11)22-15(9)16(21)20-17-19-12-7-6-10(18)8-14(12)23-17/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXRNXQJNUXLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves the condensation of 6-fluoro-1,3-benzothiazole-2-amine with 3-methyl-1-benzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structural analogs share the benzothiazole-carboxamide scaffold but differ in substituents and linked heterocycles. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity Reference
Target Compound C₁₇H₁₁FN₂O₂S 326.35 (calc.) 6-F-benzothiazole, 3-Me-benzofuran ~3.8* Hypothesized enzyme inhibition Inferred
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenylacetamide C₁₅H₁₁FN₂OS 286.33 6-F-benzothiazole, phenylacetamide 3.73 Unreported
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide C₁₇H₁₃F₃N₂O₂S 384.36 CF₃-benzothiazole, methoxyphenyl ~4.1* Potential AChE inhibition
3-Methylbenzofuran-2-carboxamide derivatives Varies ~250–350 Benzofuran core with substitutions 2.5–4.0 Anticonvulsant, antimicrobial

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects : The 6-fluoro group on benzothiazole (common in ) enhances electronegativity and metabolic stability compared to trifluoromethyl derivatives (e.g., ). The 3-methylbenzofuran moiety may improve lipophilicity (logP ~3.8) and membrane permeability relative to phenylacetamide analogs (logP 3.73 in ).
  • Molecular Weight : The target compound’s higher molecular weight (326 vs. 286 in ) could influence bioavailability, requiring further pharmacokinetic validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 2
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N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

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